(4-NH2)-Exatecan

ADC linker-payload patent-defined intermediate chemical identity verification

(4-NH2)-Exatecan (CAS 2495742-21-5) is a camptothecin-derived topoisomerase I inhibitor specifically designed as an intermediate for antibody-drug conjugate (ADC) synthesis. This compound is formally defined as Compound A in patent US20200306243A1, where its 4-amino substitution provides a cleavable linker attachment site for ligand conjugation.

Molecular Formula C23H21N3O4
Molecular Weight 403.4 g/mol
Cat. No. B12418463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-NH2)-Exatecan
Molecular FormulaC23H21N3O4
Molecular Weight403.4 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C5CCCC6=C(C=CC(=C56)N=C4C3=C2)N)O
InChIInChI=1S/C23H21N3O4/c1-2-23(29)15-8-18-20-13(9-26(18)21(27)14(15)10-30-22(23)28)11-4-3-5-12-16(24)6-7-17(25-20)19(11)12/h6-8,29H,2-5,9-10,24H2,1H3/t23-/m0/s1
InChIKeyVMSFUDYSPMXQSY-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-NH2)-Exatecan for ADC Synthesis: CAS 2495742-21-5, Patent-Defined Topoisomerase I Inhibitor Intermediate for Antibody-Drug Conjugate Procurement


(4-NH2)-Exatecan (CAS 2495742-21-5) is a camptothecin-derived topoisomerase I inhibitor specifically designed as an intermediate for antibody-drug conjugate (ADC) synthesis . This compound is formally defined as Compound A in patent US20200306243A1, where its 4-amino substitution provides a cleavable linker attachment site for ligand conjugation [1]. (4-NH2)-Exatecan serves as the cytotoxic payload precursor for the development of exatecan-based ADCs, with the amino functional group enabling controlled release of the active exatecan warhead within target tumor cells .

(4-NH2)-Exatecan Procurement: Why Generic Exatecan Derivatives Cannot Substitute for This Specific ADC Intermediate


Generic substitution of (4-NH2)-Exatecan with other exatecan derivatives is not scientifically valid due to three non-interchangeable structural and functional features. First, the 4-amino substitution on the exatecan core is the conjugation handle required for linker attachment—parent exatecan mesylate (DX-8951f) lacks this functional group and cannot be directly conjugated to cleavable linkers . Second, the cytotoxicity profile differs substantially: exatecan-based payloads exhibit approximately 4.4-fold greater potency than DXd (exatecan IC50 = 0.9 nM vs. DXd IC50 = 4.0 nM in KPL-4 breast cancer cells) and demonstrate 5- to 20-fold higher toxicity compared to DXd across multiple cell lines [1][2]. Third, the R-isomer (R)-(4-NH2)-Exatecan is a distinct stereoisomer with undefined comparative activity; procurement of the incorrect isomer introduces uncontrolled variability in ADC potency .

(4-NH2)-Exatecan Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data for ADC Payload Selection


Patent-Defined Identity: (4-NH2)-Exatecan as Compound A in US20200306243A1 vs. Undefined Exatecan Derivatives

(4-NH2)-Exatecan is formally defined as Compound A in US20200306243A1, a patent specifically claiming exatecan derivatives with an amino group at the 4-position for ADC conjugation [1]. In contrast, parent exatecan mesylate (DX-8951f, CAS 169869-90-3) lacks this amino substitution and cannot be directly conjugated via the same cleavable linker chemistry . Generic references to 'exatecan derivatives' without this patent-defined structural feature are not equivalent compounds and cannot be substituted for ADC synthesis requiring the validated compound A scaffold.

ADC linker-payload patent-defined intermediate chemical identity verification

Cytotoxic Potency: Exatecan Backbone 4.4-Fold More Potent than DXd in KPL-4 Breast Cancer Cells

The exatecan backbone, which constitutes the warhead of (4-NH2)-Exatecan upon linker cleavage, demonstrates 4.4-fold higher cytotoxic potency than DXd in the KPL-4 human breast cancer cell line [1]. Industry analysis further indicates that exatecan-based payloads exhibit 5- to 20-fold higher toxicity compared to DXd, with variation depending on cell type and assay conditions [2]. This potency advantage translates to subnanomolar IC50 values for exatecan (0.9 nM) versus low nanomolar values for DXd (4.0 nM) [1].

ADC payload potency breast cancer topoisomerase I inhibition

Stereochemical Identity: R-Isomer vs. (4-NH2)-Exatecan (Compound A) Differentiation for ADC Applications

(R)-(4-NH2)-Exatecan is the R enantiomer of (4-NH2)-Exatecan (Compound A) . Both compounds are described as topoisomerase inhibitors and exatecan derivatives applicable to ADC synthesis . However, no published data compare the ADC activity, linker conjugation efficiency, or in vivo performance of ADCs constructed with the R-isomer versus those constructed with (4-NH2)-Exatecan . In the absence of such comparative data, procurement of the incorrect stereoisomer introduces undefined variability in ADC development.

stereochemistry ADC payload chiral purity

Topoisomerase I Inhibition: Exatecan Backbone IC50 2.2 μM vs. DXd IC50 0.31 μM in Enzymatic Assays

In enzymatic topoisomerase I inhibition assays, exatecan mesylate (DX-8951f, the parent compound of the (4-NH2)-Exatecan warhead) exhibits an IC50 of 2.2 μM (0.975 μg/mL) . In contrast, DXd demonstrates an IC50 of 0.31 μM, indicating approximately 7-fold greater enzymatic inhibitory potency . This inversion of relative potency between enzymatic inhibition (DXd more potent) and cellular cytotoxicity (exatecan more potent) highlights a key mechanistic distinction: cellular membrane permeability and intracellular retention, rather than intrinsic enzyme inhibition, may govern the functional cytotoxic superiority of exatecan-based warheads [1].

topoisomerase I enzymatic inhibition ADC payload mechanism

Myelotoxicity Mitigation: DXd-Based ADC Platform Demonstrates Reduced Bone Marrow Toxicity vs. Parent Exatecan Mesylate

In an in vitro human colony forming unit-granulocyte macrophage (CFU-GM) assay, DXd showed considerably less myelotoxicity than exatecan mesylate (DX-8951f) [1]. This finding is clinically relevant because the (4-NH2)-Exatecan warhead, once released from the ADC, is structurally closer to exatecan than DXd. However, the ADC delivery format fundamentally alters toxicity distribution: a novel exatecan-based linker-payload platform demonstrated drastically improved linker stability in vitro and in vivo and exhibited antibody-like pharmacokinetic properties even at DAR8 loading [2].

myelotoxicity ADC safety CFU-GM assay

(4-NH2)-Exatecan: Recommended Research and Industrial Applications Based on Quantitative Differentiation Evidence


Synthesis of Patent-Conforming ADC Drug-Linker Conjugates via Val-Ala Cleavable Linker Chemistry

(4-NH2)-Exatecan is the validated payload intermediate for constructing ADCs using the Val-Ala cleavable linker platform as defined in US20200306243A1 [1]. The 4-amino group enables direct conjugation to maleimide-PEG8-Val-Ala linker systems, yielding drug-linker constructs such as Mal-PEG8-amide-Val-Ala-(4-NH2)-Exatecan . This application scenario is specifically suited for researchers and CDMOs developing ADC candidates that require patent-defined intermediates with established linker compatibility.

High-Potency ADC Development Requiring Exatecan Warhead with Subnanomolar Cellular Cytotoxicity

For ADC programs prioritizing payload potency, (4-NH2)-Exatecan-derived warheads provide the exatecan backbone that demonstrates 4.4-fold higher cytotoxicity than DXd in KPL-4 breast cancer cells (IC50 0.9 nM vs. 4.0 nM) and 5- to 20-fold higher free drug toxicity across multiple cell types [1]. This potency advantage supports applications where tumor cell killing efficiency is the primary design criterion and where linker stability can be engineered to manage the higher intrinsic toxicity of the exatecan warhead [2].

Stereochemically Controlled ADC Intermediate Procurement for Regulatory Documentation

(4-NH2)-Exatecan (Compound A) is a specific stereochemical entity distinct from its R-isomer, (R)-(4-NH2)-Exatecan [1]. In the absence of published comparative ADC activity data between these stereoisomers, procurement of the correct isomer—(4-NH2)-Exatecan as defined in US20200306243A1—is essential for maintaining batch-to-batch consistency and supporting regulatory filing requirements for ADC development programs . This application scenario is critical for programs advancing toward IND-enabling studies or clinical manufacturing.

Reference Standard for Exatecan-Based ADC Payload Analytical Method Development

(4-NH2)-Exatecan serves as a defined reference standard for developing analytical methods to characterize exatecan-based ADC payloads and their drug-linker conjugates [1]. The compound's high purity specifications (≥99.93% as reported by vendors) and well-characterized structural identity make it suitable for use in HPLC method validation, LC-MS quantification of released payload, and stability-indicating assay development . This application supports quality control and release testing for ADC manufacturing processes employing exatecan-derived warheads.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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